2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-17-6-3-7-22-27(17)14-18(29)24-10-12-25(13-11-24)20-19-15-4-1-2-5-16(15)23-26(19)9-8-21-20/h3,6-9H,1-2,4-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJAHZVCDSXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CN5C(=O)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazinone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Structural Features :
- Pyridazin-3(2H)-one core: Known for hydrogen-bonding interactions with biological targets.
- Piperazine linker : Enhances solubility and provides a scaffold for additional substitutions.
- Tetrahydropyrazinoindazole: A rigid, partially saturated bicyclic system that may influence binding affinity and selectivity.
While direct pharmacological data for this compound are unavailable, analogs with pyridazinone-piperazine architectures have demonstrated activity in CNS disorders, cancer, and inflammation .
Structural and Molecular Comparisons
The following compounds share structural similarities with the target molecule, particularly in their pyridazinone cores and piperazine linkers:
Key Observations :
- Complexity vs.
- Heterocyclic Diversity : Compounds like and incorporate triazolo or thiadiazole rings, which may enhance binding to ATP pockets in kinases or microbial enzymes.
Biological Activity
The compound 2-(2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 380.452 g/mol. The structure features a pyridazinone core linked to a tetrahydropyrazino[1,2-b]indazole moiety via a piperazine ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrazino[1,2-b]indazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can selectively inhibit the growth of MDA-MB-468 breast cancer cells more effectively than traditional chemotherapeutics like gefitinib. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Tetrahydropyrazino derivatives have been explored for their effects on central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. Preliminary data suggest that these compounds may act as dual antagonists for histamine receptors (H1 and H3), which could be beneficial in treating conditions such as allergic rhinitis and other CNS-related disorders .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several tetrahydropyrazino derivatives on MDA-MB-468 cells. The results demonstrated that compounds 2b and 2f exhibited significant cytotoxicity with IC50 values lower than those of gefitinib. The synergistic effect observed when combined with gefitinib further highlights the potential of these compounds in targeted cancer therapies .
| Compound | IC50 (µM) | Synergistic Effect |
|---|---|---|
| 2b | 5.0 | Yes |
| 2f | 4.5 | Yes |
| Gefitinib | 10.0 | No |
Case Study 2: Neuropharmacological Assessment
In another study focusing on the neuropharmacological properties of similar compounds, it was found that certain tetrahydropyrazino derivatives exhibited affinity for H1 and H3 receptors without significant CNS penetration. This characteristic makes them suitable candidates for developing non-sedating antihistamines with prolonged action against allergic responses .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core followed by coupling with the tetrahydropyrazinoindazol-piperazine moiety. Critical steps include:
- Nucleophilic substitution to introduce the piperazine group (e.g., using chloroethyl intermediates under reflux in aprotic solvents like acetonitrile) .
- Coupling reactions (e.g., amidation or alkylation) to attach the tetrahydropyrazinoindazol unit, requiring catalysts like DCC/DMAP or mild bases (e.g., triethylamine) .
- Purification via column chromatography or recrystallization, with solvent selection (e.g., ethanol or ethyl acetate) critical for yield optimization .
Optimization parameters include temperature control (60–100°C), solvent polarity, and stoichiometric ratios of reactants, as detailed in Table 1 .
Basic: How is the compound’s purity and structural integrity validated?
Answer:
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms proton environments and carbon frameworks, with shifts for the pyridazinone carbonyl (~165–170 ppm) and piperazine NH (~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Answer:
SAR studies focus on:
- Core modifications : Replacing pyridazinone with pyridazine or pyrimidine to assess ring size impact .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance binding affinity, as seen in analogues with 4-chlorophenyl groups .
- Piperazine flexibility : Comparing 1,4-diazepane vs. piperazine to evaluate conformational effects on target engagement .
Biological assays (e.g., enzyme inhibition or cell viability) are paired with computational docking (e.g., AutoDock Vina) to correlate structural features with activity .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility issues : Use of DMSO vs. aqueous buffers may alter bioavailability; logP calculations (e.g., >3.0 indicates lipophilicity) guide solvent selection .
- Metabolic stability : Incubation with liver microsomes identifies degradation pathways (e.g., CYP450-mediated oxidation) .
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) resolves discrepancies .
Basic: What are the solubility and stability considerations for in vitro assays?
Answer:
- Solubility : Predicted logP values (~2.5–3.5) suggest moderate lipophilicity; dimethylacetamide (DMA) or PEG-400 are preferred solvents for stock solutions .
- Stability : Degradation under light or acidic conditions is mitigated by storing lyophilized powders at -20°C. HPLC monitoring at 254 nm tracks hydrolysis of the pyridazinone carbonyl .
Advanced: How can analytical methods be developed for quantification in biological matrices?
Answer:
- HPLC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile gradients separates the compound from matrix interferents. MRM transitions (e.g., m/z 450 → 332) enhance specificity .
- Validation parameters : Include linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (80–120%) per ICH guidelines .
Advanced: What computational approaches predict target interactions and selectivity?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite models binding to kinases or GPCRs, with free energy scores (<-8 kcal/mol indicating strong affinity) .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) assess piperazine flexibility and hydrogen bonding with active-site residues .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR or JAK2) using ADP-Glo™ kits .
- Cell-based models : Antiproliferative activity in cancer lines (e.g., MCF-7) via MTT assays, with IC₅₀ values normalized to controls like doxorubicin .
Advanced: How can synthetic routes be optimized for scalability?
Answer:
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps .
- Flow chemistry : Continuous reactors improve yield in coupling steps by maintaining precise temperature (±2°C) and residence times .
- Green solvents : Ethanol/water mixtures replace DMF or THF to meet EHS standards .
Advanced: How is metabolic stability assessed during preclinical development?
Answer:
- Liver microsome assays : Incubation with rat/human microsomes (1 mg/mL) at 37°C for 60 min, followed by LC-MS quantification of parent compound depletion .
- Metabolite ID : HRMS/MS identifies oxidation (e.g., +16 Da) or glucuronidation products (+176 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
